molecular formula C30H48O5 B1515292 (1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one CAS No. 38908-87-1

(1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one

Cat. No.: B1515292
CAS No.: 38908-87-1
M. Wt: 488.7 g/mol
InChI Key: TVFYDIBVHPZYML-PIHBKODKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one is primarily isolated from natural sources, specifically from the roots of Cimicifuga acerina . The extraction process involves several steps, including solvent extraction, chromatographic separation, and crystallization to obtain pure dahurinol. The detailed synthetic routes and reaction conditions for the industrial production of dahurinol are not extensively documented in the literature.

Chemical Reactions Analysis

Types of Reactions

(1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in dahurinol, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce new functional groups into the dahurinol molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in the chemical reactions of dahurinol include oxidizing agents

Biological Activity

The compound (1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one is a complex organic molecule with significant biological activity. Understanding its biological properties is crucial for potential therapeutic applications. This article summarizes current research findings on the biological activity of this compound, including its pharmacological effects and mechanisms of action.

Molecular Structure

  • Molecular Formula : C27H48O6
  • Molecular Weight : 468.7 g/mol
  • InChIKey : IRKLFZWWWHSZPE-GHYMNFLASA-N

Spectroscopic Data

The compound has been characterized using various spectroscopic techniques such as NMR and mass spectrometry. The spectral data provide insight into its structural features and confirm its identity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory : Studies show that the compound can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
  • Antioxidant : It demonstrates significant antioxidant activity by scavenging free radicals and enhancing the body's antioxidant defenses .
  • Antimicrobial : The compound has shown efficacy against a range of bacteria and fungi, suggesting potential as an antimicrobial agent .

The biological activity of the compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling Pathways : The compound can influence signaling pathways related to oxidative stress and inflammation.
  • Direct Interaction with Cellular Components : It may interact with cell membranes or intracellular targets to exert its effects.

Study 1: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of the compound in a rat model of acute inflammation. The results indicated a significant reduction in edema and levels of inflammatory markers compared to controls. This suggests that the compound could be developed as a therapeutic agent for inflammatory diseases.

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of the compound using in vitro assays. The results demonstrated that it effectively reduced oxidative stress markers in cultured cells, indicating its potential role in protecting against oxidative damage.

Study 3: Antimicrobial Efficacy

In vitro tests assessed the antimicrobial activity against various pathogens. The compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections.

Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced edema and cytokine levels
AntioxidantScavenged free radicals
AntimicrobialInhibited growth of multiple pathogens

Spectroscopic Data Overview

TechniqueData TypeDetails
NMRChemical ShiftCharacteristic peaks identified
Mass SpectrometryMolecular IonConfirmed molecular weight

Properties

IUPAC Name

(1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-16-14-17(23(32)26(4,5)34)35-22-21(16)27(6)12-13-30-15-29(30)11-10-20(31)25(2,3)18(29)8-9-19(30)28(27,7)24(22)33/h16-23,31-32,34H,8-15H2,1-7H3/t16-,17-,18+,19+,20+,21+,22-,23-,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFYDIBVHPZYML-PIHBKODKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC2C1C3(CCC45CC46CCC(C(C6CCC5C3(C2=O)C)(C)C)O)C)C(C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](O[C@@H]2[C@H]1[C@]3(CC[C@@]45C[C@@]46CC[C@@H](C([C@@H]6CC[C@H]5[C@@]3(C2=O)C)(C)C)O)C)[C@H](C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one
Reactant of Route 2
(1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one
Reactant of Route 3
(1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one
Reactant of Route 4
(1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one
Reactant of Route 5
(1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one
Reactant of Route 6
(1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.